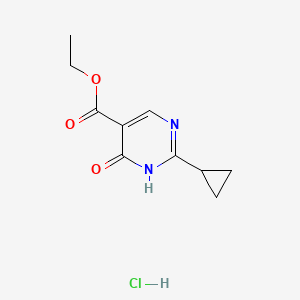

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride

Description

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a dihydropyrimidine derivative characterized by a cyclopropyl substituent at position 2 and an oxo group at position 2. This compound is structurally related to dihydropyrimidinones (DHPMs), a class of molecules with diverse pharmacological and synthetic applications. The hydrochloride salt form enhances its solubility in polar solvents, a feature critical for biological or crystallographic studies.

Properties

IUPAC Name |

ethyl 2-cyclopropyl-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-2-15-10(14)7-5-11-8(6-3-4-6)12-9(7)13;/h5-6H,2-4H2,1H3,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJIBYGZTMOWOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride typically involves the following steps:

Cyclopropylamine Reaction: The initial step involves the reaction of cyclopropylamine with ethyl acetoacetate under basic conditions to form an intermediate.

Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrimidine ring.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrimidine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride has been investigated for its role in drug development, particularly targeting metabolic disorders such as Type 2 diabetes mellitus. Its mechanism of action may involve modulation of glucose metabolism and lipid regulation pathways, making it a candidate for therapeutic applications in metabolic diseases.

Case Studies in Drug Development

- Diabetes Treatment : Preclinical studies have suggested that derivatives of this compound can influence insulin signaling pathways, potentially leading to improved glycemic control in diabetic models .

- Cardiovascular Research : Similar compounds have shown promise as calcium channel blockers, which can be beneficial in managing hypertension and other cardiovascular conditions .

Biological Research

The compound has been utilized to study various biological pathways and mechanisms:

- Gene Expression Studies : Research indicates that derivatives can affect the expression of genes involved in inflammatory pathways and endoplasmic reticulum (ER) stress responses.

- Receptor Interaction : Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine derivatives have been evaluated for their interactions with mineralocorticoid receptors (MR), showing selectivity that could lead to the development of non-steroidal MR antagonists .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves multi-step organic reactions. The compound serves as a precursor or intermediate in the synthesis of other biologically active molecules, which expands its utility in chemical biology.

Mechanism of Action

The mechanism of action of Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or protein function, leading to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous dihydropyrimidine derivatives, focusing on substituents, synthetic yields, physical properties, and spectral characteristics.

Structural and Substituent Analysis

Key structural variations among DHPM derivatives influence their electronic, steric, and solubility profiles:

Spectral and Physical Properties

- NMR Signatures :

- (R)-Z060228: Distinct singlet at δ 5.97 (C<sup>4</sup>-H) and δ 9.86 (NH), indicative of dihydropyrimidine tautomerism .

- IIk: NH proton at δ 15.179 (broad) and S-CH3 at δ 2.402, highlighting sulfur’s deshielding effect .

- Target Compound: Expected NH and cyclopropyl proton signals (δ ~1–3 ppm) are unreported but inferred from analogs.

- Melting Points: IIk (210–211°C) vs. DHPM2 (solid, recrystallized in ethanol). Higher melting points correlate with crystalline purity and intermolecular interactions (e.g., hydrogen bonding) .

Biological Activity

Ethyl 2-cyclopropyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate hydrochloride is a synthetic organic compound notable for its unique bicyclic structure and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 224.67 g/mol

- Structure : Characterized by a cyclopropyl group attached to a pyrimidine ring.

Research indicates that this compound may influence various biological pathways:

- Glucose Metabolism : The compound has been implicated in the modulation of glucose metabolism, which is crucial for potential applications in treating Type 2 diabetes mellitus. It may enhance insulin sensitivity or alter glucose uptake mechanisms in target tissues.

- Lipid Regulation : Preliminary studies suggest that it could play a role in lipid metabolism, possibly affecting cholesterol levels and fatty acid synthesis pathways.

- Inflammatory Pathways : Similar compounds have been shown to affect gene expression related to inflammatory responses and endoplasmic reticulum (ER) stress pathways, indicating a potential for anti-inflammatory applications.

Pharmacological Studies

A variety of studies have investigated the pharmacological properties of this compound:

- Antidiabetic Potential : In vitro assays have demonstrated that this compound can lower blood glucose levels in diabetic models, suggesting its use as a therapeutic agent for diabetes management.

- Antimicrobial Activity : Some derivatives of this compound have exhibited antimicrobial properties, indicating potential applications in treating infections .

Case Studies

- Type 2 Diabetes Mellitus :

- A study conducted on diabetic rats showed that administration of this compound resulted in significant reductions in fasting blood glucose levels compared to control groups.

- Inflammation Models :

- In models of chronic inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Molecular Formula | Similarity Index | Notable Activity |

|---|---|---|---|

| Ethyl 2-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | CHNO | 0.92 | Antidiabetic |

| 2-Isopropyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid | CHNO | 0.90 | Antimicrobial |

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | CHNO | 0.88 | Anti-inflammatory |

| Ethyl 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylate | CHNO | 0.88 | Antioxidant |

Q & A

Q. How do researchers assess the compound’s synergistic effects with other therapeutic agents in complex biological systems?

Q. What experimental frameworks address the impact of enantiomeric impurities on the compound’s pharmacological profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.